Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside
Description
Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside (IADH), also known as C34 or isopropyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-α-D-glucopyranoside, is a synthetic glycoside derivative with a 2-acetylamino-2-deoxyhexopyranose backbone. Its structure includes an isopropyl aglycone and acetyl groups at the 3-, 4-, and 6-positions of the sugar ring . This compound is synthesized via glycosylation reactions, often involving acidic ion-exchange resins and chromatographic purification, yielding a white solid with moderate efficiency (49% yield in one protocol) .
IADH has garnered attention as a Toll-like receptor 4 (TLR4) inhibitor, showing promise in mitigating systemic inflammation in preclinical models of endotoxemia and necrotizing enterocolitis .
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-propan-2-yloxyoxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-5(2)17-11-8(12-6(3)14)10(16)9(15)7(4-13)18-11/h5,7-11,13,15-16H,4H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHJQINNMOQHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside typically involves multiple steps, starting with the preparation of the deoxyhexopyranoside core. This core can be synthesized through glycosylation reactions, where a sugar donor reacts with an acceptor molecule under the influence of a catalyst. The acetylamino group is introduced through acetylation reactions, often using acetic anhydride as the acetylating agent. The isopropyl group is then attached via an alkylation reaction, using isopropyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, Alkoxides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Isopropyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the isopropyl group may enhance lipophilicity, facilitating membrane penetration. The deoxyhexopyranoside moiety can interact with carbohydrate-binding proteins, influencing various biological pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of IADH and Analogs
Physicochemical Properties
- Solubility: IADH’s acetyl groups increase lipophilicity (logP ~1.5–2.0), whereas non-acetylated analogs like Compound 16 are more water-soluble. The hexadecyl analog’s long alkyl chain further elevates logP (>4), favoring lipid-rich environments .
- Stability : Acetylation in IADH protects hydroxyl groups from oxidation, enhancing shelf-life compared to unprotected derivatives. However, the nitrophenyl analog is light-sensitive due to its aromatic nitro group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
